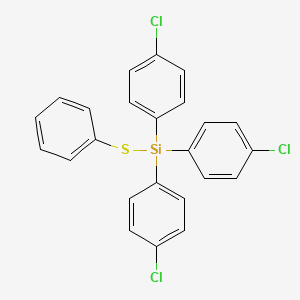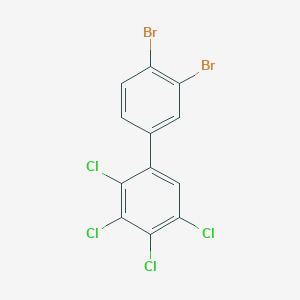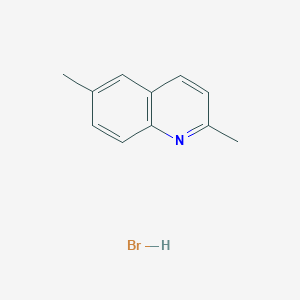
Acetic acid, tribromo, 1,1-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, tribromo, 1,1-dimethylpropyl ester is a chemical compound with the molecular formula C7H11Br3O2 and a molecular weight of 366.873 . This compound is characterized by the presence of three bromine atoms and an ester functional group, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, tribromo, 1,1-dimethylpropyl ester typically involves the esterification of acetic acid with 1,1-dimethylpropyl alcohol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The esterification process is often catalyzed by a mineral acid such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where acetic acid and 1,1-dimethylpropyl alcohol are continuously fed into the system along with a brominating agent. The reaction mixture is maintained at an optimal temperature and pressure to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tribromo, 1,1-dimethylpropyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Products include less brominated or debrominated compounds.
Hydrolysis: Products include acetic acid and 1,1-dimethylpropyl alcohol.
Scientific Research Applications
Acetic acid, tribromo, 1,1-dimethylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, tribromo, 1,1-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound a valuable tool for studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, tribromo, 1-methylpropyl ester: Similar in structure but with a different alkyl group.
Acetic acid, tribromo, 1,2-dimethylpropyl ester: Another brominated ester with a different substitution pattern on the alkyl group.
Uniqueness
Acetic acid, tribromo, 1,1-dimethylpropyl ester is unique due to its specific substitution pattern and the presence of three bromine atoms. This makes it particularly useful for introducing bromine atoms into organic molecules and studying their effects on chemical and biological systems.
Properties
CAS No. |
90380-66-8 |
|---|---|
Molecular Formula |
C7H11Br3O2 |
Molecular Weight |
366.87 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3 |
InChI Key |
YOEDAVKZAFEGPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
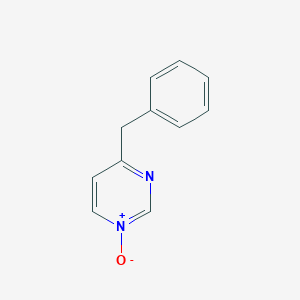

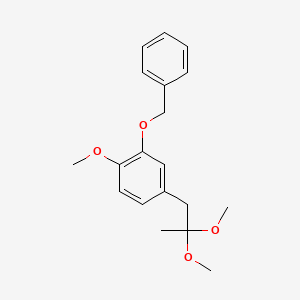
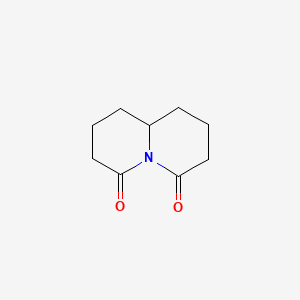

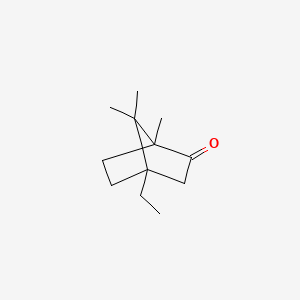
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
